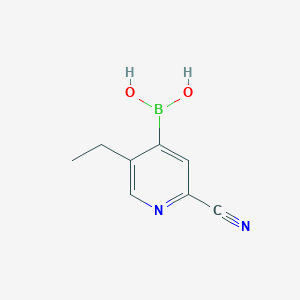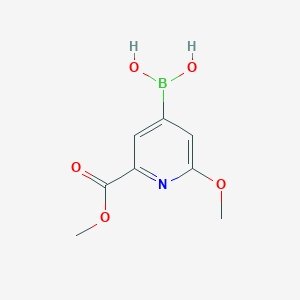
(2-Methoxy-6-(methoxycarbonyl)pyridin-4-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methoxy-6-(methoxycarbonyl)pyridin-4-yl)boronic acid is a boronic acid derivative with the molecular formula C8H10BNO5
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxy-6-(methoxycarbonyl)pyridin-4-yl)boronic acid typically involves the borylation of a pyridine derivative. One common method is the halogen-metal exchange followed by borylation.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This often involves the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
(2-Methoxy-6-(methoxycarbonyl)pyridin-4-yl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between a boronic acid and an organohalide.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to coupling reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Common reagents include palladium catalysts, bases such as potassium carbonate, and solvents like toluene or ethanol.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reactants used. In Suzuki-Miyaura coupling, the product is typically a biaryl compound, which is a key intermediate in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
(2-Methoxy-6-(methoxycarbonyl)pyridin-4-yl)boronic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Methoxy-6-(methoxycarbonyl)pyridin-4-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling, the boronate ester reacts with a palladium catalyst to form a new carbon-carbon bond. The process involves oxidative addition, transmetalation, and reductive elimination steps .
Comparison with Similar Compounds
Similar Compounds
- (2-Methoxy-6-(methoxycarbonyl)pyridin-3-yl)boronic acid pinacol ester
- (6-(Methoxycarbonyl)pyridin-3-yl)boronic acid
- [2,6-Bis(methoxycarbonyl)pyridin-4-yl]boronic acid
Uniqueness
(2-Methoxy-6-(methoxycarbonyl)pyridin-4-yl)boronic acid is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable compound for the synthesis of complex molecules and materials .
Properties
Molecular Formula |
C8H10BNO5 |
|---|---|
Molecular Weight |
210.98 g/mol |
IUPAC Name |
(2-methoxy-6-methoxycarbonylpyridin-4-yl)boronic acid |
InChI |
InChI=1S/C8H10BNO5/c1-14-7-4-5(9(12)13)3-6(10-7)8(11)15-2/h3-4,12-13H,1-2H3 |
InChI Key |
MMQCHVKFPYHBLV-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=NC(=C1)OC)C(=O)OC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



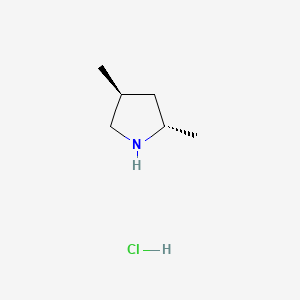
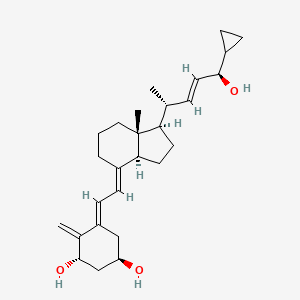

![ethyl 2-amino-2-[(2-phenylacetyl)hydrazinylidene]acetate](/img/structure/B14081887.png)
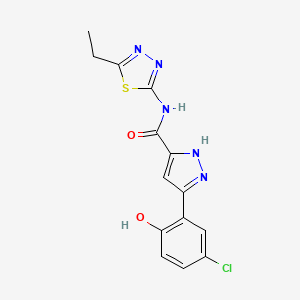
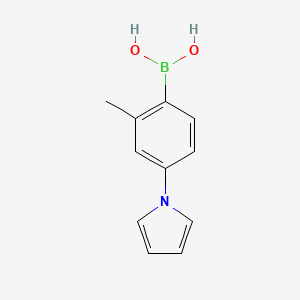
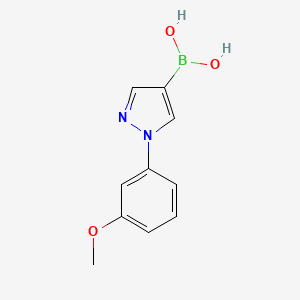

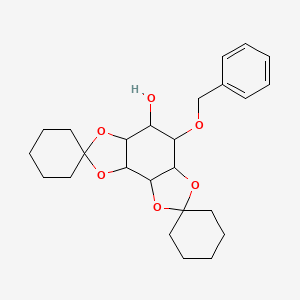

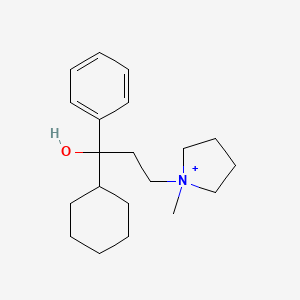
![ethyl 2-[1-(furan-2-yl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-1,3-benzothiazole-6-carboxylate](/img/structure/B14081945.png)
